

Application Note: Synthesis of 5-Aminoadamantan-2-ol Hydrochloride

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Compound of Interest		
Compound Name:	5-Aminoadamantan-2- ol;hydrochloride	
Cat. No.:	B2536366	Get Quote

Introduction

5-Aminoadamantan-2-ol is a disubstituted adamantane derivative possessing both a hydroxyl and an amino functional group. The rigid, lipophilic adamantane cage is a valuable pharmacophore in drug discovery, known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The presence of amino and hydroxyl groups at the 2 and 5 positions offers opportunities for further derivatization, making it a versatile building block for the synthesis of novel therapeutic agents and research chemicals. This protocol outlines a reliable and efficient method for the synthesis of 5-Aminoadamantan-2-ol as its hydrochloride salt, starting from the commercially available 5-hydroxy-2-adamantanone.

Principle of the Method

The synthesis is achieved via a one-pot reductive amination reaction. 5-Hydroxy-2-adamantanone is reacted with an ammonia source, ammonium acetate, to form an intermediate imine in situ. This intermediate is then selectively reduced by sodium cyanoborohydride to yield the corresponding primary amine, 5-aminoadamantan-2-ol. The reaction is performed under mildly acidic conditions, which are optimal for both imine formation and the stability of the reducing agent.[1][2] Sodium cyanoborohydride is the preferred reducing agent for this transformation as it selectively reduces the protonated imine (iminium ion) much faster than the starting ketone, thereby minimizing the formation of adamantane-2,5-diol as a



byproduct.[1][2] The resulting free amine is then isolated and converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol

Materials and Equipment

- 5-Hydroxy-2-adamantanone
- Ammonium acetate (NH₄OAc)
- Sodium cyanoborohydride (NaBH₃CN)
- Methanol (MeOH), anhydrous
- Hydrochloric acid (HCl) solution (e.g., 2 M in diethyl ether)
- Sodium hydroxide (NaOH)
- Dichloromethane (DCM) or Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- · Magnetic stirrer and stir bar
- pH paper or pH meter
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure

Step 1: Reductive Amination of 5-Hydroxy-2-adamantanone



- To a round-bottom flask, add 5-hydroxy-2-adamantanone (1.0 eq) and anhydrous methanol (approx. 15 mL per gram of ketone).
- Stir the mixture at room temperature until the ketone is fully dissolved.
- Add ammonium acetate (10.0 eq) to the solution. Stir for 30 minutes to allow for the initial formation of the imine intermediate.
- In a separate container, carefully dissolve sodium cyanoborohydride (1.5 eq) in a small amount of anhydrous methanol.
- Slowly add the sodium cyanoborohydride solution to the reaction mixture dropwise. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reaction may generate gas, so ensure adequate venting.
- Monitor the pH of the reaction and maintain it between 6 and 7 by adding small portions of acetic acid if necessary.
- Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 2: Work-up and Isolation of 5-Aminoadamantan-2-ol (Free Amine)

- Once the reaction is complete, carefully quench the reaction by the slow addition of water.
- Remove the methanol from the reaction mixture using a rotary evaporator.
- Cool the remaining aqueous solution in an ice bath and basify to a pH of >12 by the slow addition of a concentrated sodium hydroxide solution (e.g., 6 M NaOH).
- Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (saturated NaCl solution).
- Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.



• Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-aminoadamantan-2-ol as a solid or oil.

Step 3: Formation of 5-Aminoadamantan-2-ol Hydrochloride

- Dissolve the crude 5-aminoadamantan-2-ol in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
- Slowly add a solution of hydrochloric acid (1.1 eq) (e.g., 2 M HCl in diethyl ether) to the stirred solution of the amine.
- A white precipitate of the hydrochloride salt should form immediately.
- Continue stirring for an additional 30 minutes at room temperature to ensure complete precipitation.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities.
- Dry the product under vacuum to yield pure 5-aminoadamantan-2-ol hydrochloride.

Data Presentation

Table 1: Reagent Quantities for the Synthesis of 5-Aminoadamantan-2-ol Hydrochloride



Reagent	Molecular Weight (g/mol)	Molar Equivalent	Sample Mass (g)	Moles (mmol)
5-Hydroxy-2- adamantanone	166.22	1.0	5.00	30.1
Ammonium Acetate	77.08	10.0	23.2	301
Sodium Cyanoborohydrid e	62.84	1.5	2.84	45.1
Hydrochloric Acid (as HCl)	36.46	1.1	1.21	33.1

Note: The yield of this reaction is expected to be in the range of 70-85% based on similar reductive amination procedures.

Visualizations



Step 1: Reductive Amination 5-Hydroxy-2-adamantanone in Methanol 1.0 eq Add Ammonium Acetate (Stir 30 min) Add NaBH3CN Solution (Maintain pH 6-7) Stir at Room Temperature (24-48h) Step 2: Isolation of Free Amine Basify with NaOH (pH >12) Extract with DCM/EtOAc Dry and Concentrate Step 3: Hydrochloride Salt Formation Dissolve Amine in Ether

Experimental Workflow for 5-Aminoadamantan-2-ol HCl Synthesis

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Add HCl in Ether (1.1 eq)

Stir to Precipitate

Filter, Wash, and Dry

Caption: Workflow diagram for the synthesis of 5-Aminoadamantan-2-ol hydrochloride.



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References

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